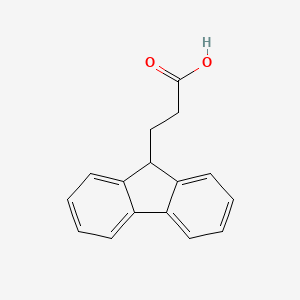
3-(9H-Fluoren-9-YL)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(9H-Fluoren-9-YL)propanoic acid is an organic compound belonging to the class of fluorenes It is characterized by a fluorene moiety, which consists of two benzene rings connected through a cyclopentane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(9H-Fluoren-9-YL)propanoic acid typically involves the reaction of fluorene with propanoic acid under specific conditions. One common method includes the use of a Friedel-Crafts acylation reaction, where fluorene reacts with propanoic acid in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 3-(9H-Fluoren-9-YL)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorenone derivatives. This reaction typically involves the use of oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of this compound can yield fluorenyl alcohols. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: The compound can undergo electrophilic substitution reactions, where substituents such as halogens or nitro groups are introduced into the fluorene ring. These reactions often require catalysts like iron(III) chloride (FeCl3) or sulfuric acid (H2SO4).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenation using chlorine (Cl2) in the presence of iron(III) chloride (FeCl3).
Major Products:
Oxidation: Fluorenone derivatives.
Reduction: Fluorenyl alcohols.
Substitution: Halogenated or nitro-substituted fluorenes.
Applications De Recherche Scientifique
3-(9H-Fluoren-9-YL)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds, including polymers and dyes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.
Industry: It is used in the production of high-performance materials, such as optoelectronic devices and advanced polymers.
Mécanisme D'action
The mechanism of action of 3-(9H-Fluoren-9-YL)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. For example, its derivatives have been shown to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways.
Comparaison Avec Des Composés Similaires
9-Fluorenone: A ketone derivative of fluorene, known for its use in organic synthesis and as a precursor for various chemical reactions.
9-Hydroxyfluorene: An alcohol derivative of fluorene, used in the synthesis of polymers and as an intermediate in organic reactions.
Fluorene: The parent compound, widely used in the production of dyes, pharmaceuticals, and high-performance materials.
Uniqueness: 3-(9H-Fluoren-9-YL)propanoic acid is unique due to its propanoic acid moiety, which imparts distinct chemical properties and reactivity compared to its parent compound and other derivatives. This uniqueness makes it valuable in specific applications, particularly in the synthesis of specialized organic compounds and materials.
Propriétés
Numéro CAS |
97634-43-0 |
|---|---|
Formule moléculaire |
C16H14O2 |
Poids moléculaire |
238.28 g/mol |
Nom IUPAC |
3-(9H-fluoren-9-yl)propanoic acid |
InChI |
InChI=1S/C16H14O2/c17-16(18)10-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15H,9-10H2,(H,17,18) |
Clé InChI |
LUKYXDUWPLXNQD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)CCC(=O)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














